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1H-naphtho[2,3-f]isoindole-1,3(2H)-dione

Cat. No.: B3278043
CAS No.: 6705-69-7
M. Wt: 247.25 g/mol
InChI Key: WURUEAGEEANDFN-UHFFFAOYSA-N
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Description

Contextualization within the Broader Family of Isoindole Derivatives and Polycyclic Imides

1H-Naphtho[2,3-f]isoindole-1,3(2H)-dione belongs to the larger families of isoindole derivatives and polycyclic imides. Isoindole derivatives are heterocyclic compounds that have attracted considerable attention for their diverse pharmacological profiles and applications in materials science. researchgate.netnih.gov They are known for their biological activities and are considered important structural motifs in medicinal chemistry. nih.gov The isoindole-1,3-dione substructure, in particular, is a privileged scaffold in the development of new drug candidates. mdpi.com

Polycyclic imides are a class of organic compounds characterized by multiple fused aromatic rings and an imide functional group. Aromatic imides play a crucial role in enhancing the performance of organic light-emitting diodes (OLEDs). nih.gov However, many aromatic imide-based materials are limited to emitting light at longer wavelengths. nih.gov The study of various isomers, including those of naphthalene (B1677914) diimides, is an active area of research aimed at developing new materials with tailored electronic and optical properties. beilstein-journals.org

Significance of Fused Aromatic Systems in Organic Chemistry and Materials Science

Fused aromatic systems, also known as polycyclic aromatic hydrocarbons (PAHs), are organic molecules composed of two or more fused benzene (B151609) rings. youtube.com These structures are of significant interest in organic chemistry and materials science due to their unique electronic and optoelectronic properties. youtube.comresearchgate.netrsc.org The extended π-conjugation in these systems leads to enhanced stability and distinct chemical behaviors. youtube.com

The fusion of aromatic rings influences the physical and chemical properties of the resulting compounds, making them valuable in a wide range of applications, including pharmaceuticals, polymers, and organic electronics. youtube.com Researchers are actively exploring new methods for the synthesis of PAHs with diverse shapes, widths, and edge topologies to create materials with tailored properties for applications such as organic field-effect transistors (OFETs), OLEDs, and organic solar cells. researchgate.netresearchgate.netacs.orgnih.gov

Historical Development of Research on Naphtho-Fused Nitrogen Heterocycles

The history of heterocyclic chemistry dates back to the early 19th century with the discovery of simple heterocyclic compounds like furan, pyrrole, and thiophene. numberanalytics.comresearchgate.net The development of new synthetic methods has been a critical aspect of advancing this field, enabling the preparation of complex heterocyclic structures. numberanalytics.com

Nitrogen-containing heterocycles are the most prevalent framework in heterocyclic chemistry, with over 85% of physiologically active drugs containing a heterocyclic structure. nih.gov Research into naphtho-fused nitrogen heterocycles has been driven by their potential applications in various fields. For example, 2-naphthol (B1666908) has been extensively used as a starting material for the synthesis of diverse nitrogen and oxygen-containing heterocyclic frameworks due to its electron-rich aromatic system. researchgate.net The synthesis of novel naphtho[1,8-de]pyrimidine fused iminosugars has been explored for their anti-tumor activities. nih.gov The development of naphthalimide derivatives, a class of naphtho-fused nitrogen heterocycles, has been a significant area of research due to their strong fluorescence, high quantum efficiency, and good stability, making them suitable for applications such as fluorescent sensors and dyes. mdpi.comnih.govnih.gov

Overview of Key Academic Research Areas Pertaining to this compound

Research on this compound and its derivatives spans several key areas:

Organic Electronics: Naphthalenedicarboximide-based copolymers have been synthesized and investigated for their semiconducting properties in n-channel organic thin-film transistors (OTFTs). acs.orgacs.org The electron-deficient nature of the naphthalenedicarboximide core makes it a suitable building block for n-channel semiconductor materials. acs.org

Materials Science: The unique molecular architecture of this compound, with its fused aromatic and imide components, makes it a candidate for the development of novel materials with specific optical and electronic properties. sci-hub.seacgpubs.org Isoindole derivatives are explored for applications in nonlinear optics and as dielectric materials. acgpubs.org

Synthetic Chemistry: The development of efficient synthetic routes to this compound and its derivatives is an ongoing area of research. This includes exploring various catalytic methods and reaction conditions to achieve high yields and purity. nih.govrsc.orgnih.gov

Medicinal Chemistry: Isoindole-1,3-dione derivatives have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.govnih.govresearchgate.netmdpi.com While research on the specific biological activities of this compound is less extensive, the broader class of isoindole derivatives shows significant potential in drug discovery. nih.govmdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₆H₉NO₂
Molecular Weight 247.25 g/mol
CAS Number 6705-69-7 chemshuttle.com

| Predicted LogP | 3.1 |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2,3-Naphthalenedicarboximide
2-Phenyl-1H-isoindole-1,3(2H)-dione
Furan
Pyrrole
Thiophene
2-Naphthol
Naphthalimide
Naphthalenedicarboximide
Perylenedicarboximide
Indane-1,3-dione
Phthalimide (B116566)
Norcantharimide
N-substituted norcantharimide
Thalidomide
Pomalidomide
2-(2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
2-(2-(1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
2-(2-(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9NO2 B3278043 1H-naphtho[2,3-f]isoindole-1,3(2H)-dione CAS No. 6705-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphtho[2,3-f]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2/c18-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)17-15/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURUEAGEEANDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Naphtho 2,3 F Isoindole 1,3 2h Dione and Its Structural Analogs

De Novo Synthesis Approaches to the Naphtho[2,3-f]isoindole Core

The fundamental construction of the 1H-naphtho[2,3-f]isoindole-1,3(2H)-dione ring system is primarily achieved through methods that build the imide ring onto a pre-existing naphthalene (B1677914) framework. These approaches include classical condensation reactions and more complex intramolecular cyclization strategies.

Cyclocondensation Reactions Employing Naphthalene-Based Precursors

The most direct and classical method for synthesizing the this compound core is the cyclocondensation of a suitable naphthalene precursor with a primary amine or ammonia. This reaction is analogous to the Gabriel synthesis of primary amines, which utilizes phthalimide (B116566). The key starting material is naphthalene-2,3-dicarboxylic acid or its corresponding anhydride (B1165640).

The reaction involves heating naphthalene-2,3-dicarboxylic anhydride with a primary amine (R-NH₂), often in a high-boiling point solvent such as glacial acetic acid, N,N-dimethylformamide (DMF), or toluene. acgpubs.orgmdpi.com This process typically proceeds via a two-step mechanism: initial nucleophilic attack by the amine on one of the anhydride carbonyls to form an intermediate amic acid, followed by an intramolecular cyclization-dehydration to yield the final imide product. The use of different primary amines allows for the direct introduction of various substituents at the nitrogen atom (N-substitution).

PrecursorReagentProductConditions
Naphthalene-2,3-dicarboxylic anhydridePrimary Amine (R-NH₂)2-Alkyl/Aryl-1H-naphtho[2,3-f]isoindole-1,3(2H)-dioneHigh Temperature, Acetic Acid or DMF
Naphthalene-2,3-dicarboxylic acidUrea (B33335)This compoundFusion/High Temperature

Intramolecular Cyclization Strategies for Ring Closure

More sophisticated methods for constructing the fused isoindole core involve intramolecular cyclization reactions, where a strategically designed acyclic precursor undergoes ring closure. These methods offer alternative pathways and can provide access to complex derivatives not easily obtained through direct condensation.

One such strategy is the oxidative radical cyclization. For instance, a cascade radical cyclization–cyclization reaction of an active methine substrate containing both an allyl group and a phenyl group can be initiated. mdpi.com This type of transformation can be promoted by a mild oxidant like iron(III) chloride (FeCl₃), proceeding through an intramolecular radical addition followed by a second cyclization onto the aromatic system to build the fused ring structure. mdpi.com

Another powerful approach is the 1,3-dipolar cycloaddition reaction. An I₂-induced reaction between quinones and N-substituted amino esters has been developed to synthesize benzo[f]isoindole-1,3-dicarboxylates. nih.gov This method proceeds in a single step and is effective for constructing the core skeleton with substituents at the 1- and 3-positions. nih.gov Similarly, a copper(II)-promoted oxidation/[3+2] cycloaddition/aromatization tandem reaction of N-substituted iminodiacetates and quinones yields 2-substituted benzo[f]isoindole-4,9-diones. researchgate.net

Functionalization and Derivatization of the this compound Skeleton

Once the core structure is formed, it can be further modified to produce a wide array of structural analogs. The reactivity of the imide nitrogen and the aromatic naphthyl rings allows for various derivatization strategies.

N-Alkylation and N-Arylation Strategies

The hydrogen atom on the imide nitrogen is acidic and can be readily removed by a base, creating a nucleophilic anion. nih.govmdpi.com This anion can then react with various electrophiles, such as alkyl halides or tosylates, in a standard N-alkylation reaction to introduce a wide range of alkyl or functionalized alkyl chains.

N-arylation is more challenging but can be achieved using methods like the Buchwald-Hartwig or Ullmann coupling reactions, which involve transition metal catalysts (e.g., copper or palladium) to form the C-N bond between the imide nitrogen and an aryl halide. More recently, catalyst-free methods using hypervalent iodine reagents, such as diaryliodonium salts, have emerged as a viable option for the N-arylation of heterocyclic compounds. nih.govresearchgate.net

Reaction TypeReagentsProduct Feature
N-AlkylationBase (e.g., K₂CO₃), Alkyl Halide (R-X)N-Alkyl substituent
N-ArylationCu or Pd catalyst, Aryl Halide (Ar-X)N-Aryl substituent
N-ArylationDiaryl Iodonium SaltN-Aryl substituent (catalyst-free)

Substitutions on the Naphthyl Moiety

Introducing substituents directly onto the naphthalene portion of the molecule can be accomplished through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution is directed by the existing isoindole-dione ring system. However, these reactions can sometimes lead to mixtures of isomers and require harsh conditions.

A more controlled approach is to begin the synthesis with an already substituted naphthalene precursor. For example, using a nitrated or brominated naphthalene-2,3-dicarboxylic acid in the initial cyclocondensation reaction (see 2.1.1) will yield a naphtho[2,3-f]isoindole-1,3(2H)-dione with a substituent at a specific position on the naphthyl ring system. researchgate.netresearchgate.net This strategy provides better regiochemical control over the final product. For instance, 4-nitrophthalimide (B147348) is a commercially available compound prepared from 3-nitrophthalic acid, and a similar approach can be applied to naphthalene analogs. nist.gov

Introduction of Heterocyclic Units and Linkers

A significant area of research involves the covalent attachment of other heterocyclic rings to the this compound scaffold, often via a linker. mdpi.com These complex hybrids are designed to combine the properties of both moieties.

The N-alkylation strategy (see 2.2.1) is commonly employed for this purpose, using an alkyl halide that already contains the desired heterocyclic unit. For example, reacting the potassium salt of the parent imide with a chloroacetyl-functionalized arylpiperazine creates a derivative where a piperazine (B1678402) ring is connected to the imide nitrogen through an acetamide (B32628) linker. nih.govmdpi.com Similarly, other heterocycles like quinazolines or thiophenes can be introduced by synthesizing a suitable carbohydrazide (B1668358) and condensing it with the naphthalene-2,3-dicarboxylic anhydride. mdpi.com This method introduces a hydrazide linkage between the naphtho[2,3-f]isoindole-dione core and the appended heterocycle. mdpi.com

Advanced Synthetic Techniques

Advanced synthetic techniques have revolutionized the construction of complex heterocyclic systems like this compound. These methods prioritize efficiency, selectivity, and the rapid generation of molecular diversity from readily available starting materials.

One-Pot and Multicomponent Reactions for Scaffold Assembly

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures. By combining three or more reactants in a single operation, these reactions reduce the need for intermediate purification steps, thereby saving time, reagents, and solvents.

A notable application of this strategy is the one-pot, greener synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. nih.gov This reaction proceeds through the multicomponent condensation of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole (B1671886). nih.gov Catalyzed by 10 mol% sulfamic acid in refluxing acetonitrile (B52724), the reaction achieves the formation of two new carbon-carbon bonds and one carbon-nitrogen bond in a single step, with reaction times as short as 20-30 minutes. nih.gov This methodology is also suitable for gram-scale synthesis, highlighting its practical utility. nih.gov

Similarly, three-component couplings involving β-naphthol, aldehydes, and urea have been accomplished under microwave irradiation and solvent-free conditions to produce naphtho-fused oxazinones, demonstrating the versatility of MCRs in building fused systems based on the naphthalene core. researchgate.net Another efficient one-pot method involves the base-promoted C,O-dialkylation of β-dicarbonyl compounds with 2,3-dichloro-1,4-naphthoquinone to yield naphtho[2,3-b]furan-4,9-diones. researchgate.net

Table 1: Examples of Multicomponent Reactions for Naphtho-Fused Heterocycles
Product TypeReactantsCatalyst/ConditionsKey FeaturesReference
1H-Benzo[f]indole-4,9-dione derivativesArylglyoxal monohydrate, 2-Amino-1,4-naphthoquinone, IndoleSulfamic acid, Acetonitrile, RefluxForms 2 C-C and 1 C-N bonds; Rapid (20-30 min) nih.gov
Naphtho[1,2-e] nih.govnih.govoxazin-3-one derivatives2-Naphthol (B1666908), Aldehydes, UreaFeCl3, Microwave, Solvent-freeHigh yields under green conditions researchgate.net
Naphtho[2,3-b]furan-4,9-diones2,3-Dichloro-1,4-naphthoquinone, β-Dicarbonyl compoundsBase-promoted, Acetonitrile, RefluxDirect C,O-dialkylation and cyclization researchgate.net

Metal-Catalyzed Coupling Reactions in Naphthoimide Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling both the core synthesis and subsequent functionalization of the this compound scaffold. Palladium-catalyzed reactions are particularly prominent in this area.

A one-step palladium-catalyzed aminocarbonylation of o-halobenzoates provides an efficient route to 2-substituted isoindole-1,3-diones. nih.govnih.gov This methodology can be extrapolated to the synthesis of the naphthoimide core, and the resulting halogenated products serve as versatile handles for further modification via Suzuki and Sonogashira couplings. nih.gov For instance, a bromo-substituted isoindole-1,3-dione can be coupled with p-methoxyphenylboronic acid (Suzuki coupling) or an alkyne (Sonogashira coupling) to introduce further diversity. nih.gov

The Buchwald-Hartwig amination is another cornerstone of this field, enabling the N-arylation of the imide nitrogen. organic-chemistry.org Efficient palladium-catalyzed N-arylation of indoles using bulky, electron-rich phosphine (B1218219) ligands has been demonstrated with a wide range of aryl halides and triflates, a strategy directly applicable to the naphthoimide system. organic-chemistry.orgresearchgate.net

Research into the functionalization of the closely related naphthalene diimides (NDIs) provides significant insight. Solvent-free Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions have been successfully applied to the core of dibromo-NDI derivatives using a vibratory ball mill, showcasing a green and efficient approach to diversification. nih.gov

Table 2: Metal-Catalyzed Reactions for Naphthoimide and Analog Synthesis/Functionalization
Reaction TypeSubstrateCatalyst SystemCoupling PartnerPurposeReference
Suzuki Coupling2,6-Dibromo-Naphthalene DiimidePd(OAc)2, SPhos, K3PO4Arylboronic acidCore C-C functionalization nih.gov
Sonogashira Coupling2,6-Dibromo-Naphthalene DiimidePd(OAc)2, SPhos, K3PO4, PPh3Terminal alkyneCore C-C functionalization nih.gov
Buchwald-Hartwig Amination2,6-Dibromo-Naphthalene DiimidePd(OAc)2, RuPhos, NaOtBuAmineCore C-N functionalization nih.gov
Aminocarbonylationo-HalobenzoatePd(OAc)2, DPPPPrimary amine, COCore scaffold synthesis nih.govnih.gov

Domino and Cascade Reactions in the Formation of Fused Systems

Domino and cascade reactions offer an elegant and powerful approach to construct complex polycyclic systems by triggering a sequence of intramolecular transformations from a single synthetic event. These reactions are particularly well-suited for assembling the fused architecture of this compound.

A significant development is the synthesis of 1H-benzo[f]isoindole derivatives through an oxidative radical cyclization–cyclization cascade. mdpi.com This transformation, promoted by the mild and environmentally benign oxidant iron(III) chloride (FeCl3), initiates an intramolecular radical addition to an allyl group, followed by a second radical addition to a phenyl group to construct the fused isoindole core. mdpi.com The use of FeCl3 was found to be crucial for the second radical cyclization step. mdpi.com

Other cascade processes have been developed for related naphtho-fused heterocycles. For example, a palladium-catalyzed cascade reaction involving a three-component C-H functionalization and ring-closing of quinones with iodophenols provides a single-step synthesis of naphtho[2,3-b]benzofuran-6,11-diones. researchgate.net Similarly, a tandem radical alkylation-cyclization-aromatization sequence has been developed for the one-pot synthesis of Naphtho[2,3-a]carbazole-5,13-diones, demonstrating the power of cascade strategies in rapidly building pentacyclic frameworks. researchgate.net

Table 3: Domino and Cascade Reactions for Fused Naphthoid Systems
Product ScaffoldKey TransformationReagents/CatalystKey FeaturesReference
1H-Benzo[f]isoindoleRadical cyclization–cyclizationFeCl3 (oxidant)Mild, environmentally benign oxidant mdpi.com
Naphtho[2,3-b]benzofuran-6,11-dioneCascade coupling ring-closurePalladium-catalyzedSingle-step three-component reaction researchgate.net
Naphtho[2,3-a]carbazole-5,13-dioneRadical alkylation–cyclization–aromatizationAgOAc (catalyst), (NH4)2S2O8 (oxidant)One-pot, three-step tandem reaction researchgate.net

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact. researchgate.netrsc.org This involves the use of safer solvents, renewable starting materials, energy-efficient methods, and catalytic over stoichiometric reagents.

A leading example is the use of mechanochemistry, specifically vibratory ball milling, for the solvent-free synthesis of core-functionalized naphthalene diimides. nih.gov This method not only eliminates hazardous solvent waste but also significantly reduces reaction times (to as little as one hour) and is tolerant to air and moisture, obviating the need for strict anaerobic conditions. nih.gov Similar solvent-free approaches using manual or ball-mill grinding have been used to prepare NDI radical ions. rsc.org

Microwave-assisted synthesis is another key green technique that offers rapid heating and shorter reaction times. researchgate.net The three-component, solvent-free synthesis of naphtho[1,2-e] nih.govnih.govoxazin-3-one derivatives is effectively catalyzed by FeCl3 under microwave irradiation, providing excellent yields in a short period. researchgate.net Microwave irradiation has also been successfully employed in the palladium-catalyzed intramolecular cyclization to form indole carboxylate derivatives, often leading to higher yields compared to conventional heating. mdpi.com

The development of reactions in environmentally benign solvents, such as water or ethanol (B145695), is also a primary goal. Efficient Suzuki and Sonogashira coupling reactions have been achieved using a recyclable palladium catalyst on a DNA-modified carbon nanotube support (Pd/DNA@MWCNTs) in aqueous ethanol. nanochemres.org Furthermore, visible-light-mediated reactions represent a sustainable approach, as demonstrated by the [3+2] cycloaddition for the synthesis of naphtho[2,3-b]furan-4,9-diones, which proceeds under mild, environmentally friendly conditions. mdpi.com

Table 4: Green Chemistry Approaches in Naphthoimide and Analog Synthesis
Green TechniqueReaction/ProductKey AdvantagesReference
Mechanochemistry (Ball Milling)Suzuki, Sonogashira, Buchwald-Hartwig on NDI coreSolvent-free, rapid, air/moisture tolerant nih.gov
Microwave IrradiationSynthesis of Naphtho-oxazinonesSolvent-free, rapid, high yields researchgate.net
Visible-Light PhotocatalysisSynthesis of Naphtho[2,3-b]furan-4,9-dionesUses light as energy source, mild conditions mdpi.com
Green Solvents & Recyclable CatalystsSuzuki & Sonogashira couplingsAqueous ethanol solvent, reusable catalyst nanochemres.org

Spectroscopic and Structural Analysis of this compound Remains Largely Undocumented in Publicly Available Research

The requested article outline focuses on specific, advanced analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed analysis of Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra, along with two-dimensional techniques such as COSY, HMBC, and HSQC, are fundamental for establishing the precise connectivity and chemical environment of each atom within the molecule. However, no specific chemical shift assignments or coupling constants for this compound have been reported in the accessible scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are critical for identifying the characteristic vibrational modes of the compound's functional groups, specifically the imide and naphthoquinone moieties. This information also provides insights into the molecule's conformational properties. Publicly accessible spectral data detailing these vibrational signatures for this compound is currently unavailable.

Mass Spectrometry: This technique is vital for determining the compound's molecular weight and fragmentation patterns, which further corroborates its structure. As with other spectroscopic data, specific mass spectral analyses for this compound are not present in the surveyed literature.

While research exists for related compounds, such as derivatives of 1H-isoindole-1,3(2H)-dione (phthalimide), this information cannot be extrapolated to accurately describe the unique spectroscopic properties of the naphtho-fused analogue. The extended aromatic system in this compound would significantly influence its electronic structure and, therefore, its spectral characteristics.

The absence of this foundational data precludes the creation of the detailed research findings and data tables requested. Further empirical research and publication of the findings are necessary to enable a comprehensive structural and spectroscopic analysis of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 1h Naphtho 2,3 F Isoindole 1,3 2h Dione

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). For 1H-Naphtho[2,3-f]isoindole-1,3(2H)-dione, with a molecular formula of C₁₆H₉NO₂, the theoretical exact mass can be calculated.

Based on the isotopic masses of the constituent elements (Carbon-12: 12.000000 Da, Hydrogen-1: 1.007825 Da, Nitrogen-14: 14.003074 Da, Oxygen-16: 15.994915 Da), the expected monoisotopic mass of the neutral molecule is 247.06333 Da. In a typical HRMS experiment, the compound is ionized, most commonly forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The exact masses for these species would be:

[M+H]⁺: 248.07116 Da

[M+Na]⁺: 270.05328 Da

Experimental determination of the m/z value of the molecular ion peak with high accuracy (typically within 5 ppm) by HRMS would confirm the elemental formula C₁₆H₉NO₂, providing strong evidence for the identity of the compound.

Ion SpeciesMolecular FormulaTheoretical Exact Mass (Da)
[M]C₁₆H₉NO₂247.06333
[M+H]⁺C₁₆H₁₀NO₂⁺248.07116
[M+Na]⁺C₁₆H₉NNaO₂⁺270.05328

Fragmentation Pathway Analysis (ESI-MS/MS) for Structural Confirmation

The fragmentation of the protonated molecule [M+H]⁺ (m/z 248.07) would likely proceed through characteristic losses of small neutral molecules. A common fragmentation pathway for phthalimide (B116566) and related structures involves the cleavage of the imide ring. Key expected fragmentation steps could include:

Loss of CO: A primary fragmentation could be the loss of a carbonyl group (CO, 28 Da), leading to a fragment ion at approximately m/z 220.

Loss of HNCO: The loss of isocyanic acid (HNCO, 43 Da) is a characteristic fragmentation for imides, which would result in an ion at approximately m/z 205.

Retro-Diels-Alder (RDA) reactions: Given the polycyclic aromatic structure, RDA-type fragmentations of the anthracene core could also occur under higher energy conditions, leading to the cleavage of the ring system.

The precise fragmentation pattern would serve as a molecular fingerprint, allowing for the differentiation of this compound from its isomers and confirming the connectivity of the atoms within the molecule.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy

The electronic properties of this compound are dictated by its extended π-conjugated system, which is composed of the anthracene core fused with the isoindole-dione moiety. This extensive conjugation is expected to give rise to distinct absorption and emission characteristics.

Elucidation of Electronic Transitions and Chromophoric Properties

The UV-Visible absorption spectrum of this compound is anticipated to be dominated by π-π* electronic transitions within the aromatic system. By analogy with anthracene and naphthalimide derivatives, the spectrum would likely exhibit multiple absorption bands. mdpi.comrsc.org

High-Energy Bands: In the shorter wavelength UV region (typically below 300 nm), strong absorption bands corresponding to π-π* transitions of the entire conjugated system are expected.

Low-Energy Bands: The most characteristic feature would be a set of structured absorption bands at longer wavelengths (likely in the 300-400 nm range), which are characteristic of the anthracene chromophore. scispace.comresearchgate.net These bands correspond to the transition to the ¹Lₐ excited state and often display vibronic fine structure, a hallmark of rigid polycyclic aromatic hydrocarbons. The presence of the electron-withdrawing imide group fused to the anthracene core is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted anthracene.

The solvent environment can influence the position and shape of these absorption bands. In polar solvents, a slight red shift may be observed due to the stabilization of the excited state.

Compound ClassTypical Absorption Range (λmax)Associated Electronic Transitions
Anthracene Derivatives~300-400 nmπ-π* (¹Lₐ band with vibronic structure)
Naphthalimide Derivatives~330-450 nmπ-π* and Intramolecular Charge Transfer (ICT)
This compound (Expected)~320-420 nmπ-π* (Anthracene-like with bathochromic shift)

Photophysical Behavior and Luminescence Characteristics

Given its structural rigidity and extensive π-system, this compound is expected to be fluorescent. Naphthalimide and anthracene derivatives are well-known for their strong emissive properties. mdpi.comresearchgate.net

The fluorescence emission spectrum is typically a mirror image of the long-wavelength absorption band and would also be expected to show vibronic fine structure. The emission maximum is anticipated to be in the blue to green region of the visible spectrum (approximately 400-500 nm). The Stokes shift, which is the difference in energy between the absorption and emission maxima, is expected to be relatively small, which is characteristic of rigid fluorophores where the geometry of the excited state is similar to that of the ground state.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is predicted to be high in non-polar solvents due to the rigidity of the molecular framework, which minimizes non-radiative decay pathways. In polar solvents, the quantum yield might be slightly lower. The fluorescence lifetime (τF), which is the average time the molecule spends in the excited state, is expected to be in the nanosecond range. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.

Although a specific crystal structure for this compound is not publicly available, the structure of the parent anthracene molecule provides a useful reference. researchgate.net Anthracene crystallizes in a monoclinic space group with a herringbone packing arrangement. researchgate.net For this compound, the analysis would confirm:

Planarity: The high degree of planarity of the fused ring system.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insight into the degree of aromaticity and electron delocalization.

Intermolecular Interactions: The nature of the intermolecular forces in the solid state, such as π-π stacking and hydrogen bonding (involving the imide N-H group and carbonyl oxygens). These interactions govern the crystal packing and influence the solid-state photophysical properties.

Computational Chemistry and Theoretical Investigations of 1h Naphtho 2,3 F Isoindole 1,3 2h Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the structure-property relationships in naphthalimide systems.

Density Functional Theory (DFT) Studies of Electronic Structure

DFT methods are widely employed to determine the optimized ground-state geometry and electronic structure of 1H-naphtho[2,3-f]isoindole-1,3(2H)-dione and its analogs. These calculations reveal how the fusion of the naphthalene (B1677914) and isoindole-1,3-dione moieties creates a planar and rigid structure with an extended π-electron system. The two carbonyl groups attached to the naphthalene ring act as electron-withdrawing groups, significantly influencing the molecule's electronic properties. rsc.org

Theoretical studies on related naphthalimide derivatives often utilize the B3LYP functional with a 6-31+G(d,p) basis set to achieve a good balance between accuracy and computational cost. mdpi.com These studies confirm the high degree of planarity in the naphtho[2,3-f]isoindole core, which is a key factor in its electronic and photophysical behavior. The calculated bond lengths and angles from DFT are generally in good agreement with experimental data obtained from X-ray crystallography for similar structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) analysis is critical for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic processes.

In the case of the naphtho[2,3-f]isoindole core, the HOMO is typically distributed over the electron-rich naphthalene ring system, while the LUMO is localized more on the electron-deficient isoindole-1,3-dione part, particularly around the carbonyl groups. This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge transfer (ICT) character. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that determines the molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum. Theoretical calculations on naphthalimide derivatives have shown how substitutions on the naphthalene ring or at the imide nitrogen can modulate these frontier orbital energies and, consequently, the HOMO-LUMO gap. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for a Model Naphthalimide Derivative (HP-NAP)

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -2.15
HOMO-LUMO Gap 4.10

Data derived from computational studies on a representative naphthalimide derivative. researchgate.net

Prediction of Spectroscopic Properties (NMR Chemical Shifts, UV-Vis Maxima)

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Chemical Shifts: While not as commonly reported in the literature for this specific parent compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming the chemical structure and for assigning experimental NMR signals, especially for complex derivatives. For instance, in studies of N-substituted 1H-isoindole-1,3(2H)-dione derivatives, calculated chemical shifts have been used to corroborate the synthesized structures. mdpi.com

UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. mdpi.com By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). For the naphtho[2,3-f]isoindole system, the lowest energy absorption band, which is often the most intense, typically corresponds to the HOMO → LUMO transition. researchgate.net

Theoretical studies on related naphthalimide derivatives have shown that TD-DFT calculations, often performed at the B3LYP/6-31+G(d,p) level, can reproduce experimental UV-Vis spectra with good accuracy. mdpi.com These calculations can also elucidate the nature of the electronic transitions, confirming their π-π* and intramolecular charge transfer (ICT) character.

Table 2: Predicted vs. Experimental UV-Vis Absorption Maxima for a Naphthalimide Derivative in Different Solvents

Solvent Calculated λ_max (nm) Experimental λ_max (nm)
Dioxane 340 342
Acetonitrile (B52724) 341 343
Methanol 342 345

Data derived from studies on a representative naphthalimide derivative. researchgate.netmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Solvent Effects on Molecular Conformations and Electronic Properties

The surrounding solvent can have a significant impact on the properties of a solute molecule, particularly for compounds with a pronounced charge transfer character. MD simulations, often in conjunction with quantum mechanical calculations (QM/MM methods), can model these solvent-solute interactions explicitly.

For naphthalimide derivatives, which exhibit solvatochromism (a change in color with solvent polarity), the polarity of the solvent can influence both the ground and excited state geometries. rsc.orgresearchgate.net In polar solvents, the excited state, which often has a larger dipole moment due to intramolecular charge transfer, is stabilized. This stabilization leads to a red-shift in the fluorescence emission spectrum, a phenomenon well-described by the Lippert-Mataga relationship. rsc.org

Computational studies have shown that in polar solvents, naphthalimide derivatives can exhibit a twisted intramolecular charge transfer (TICT) state in the excited state. rsc.org MD simulations can help to visualize the dynamic process of solvent molecule rearrangement around the excited solute molecule, providing a more detailed picture of how the solvent environment modulates the photophysical properties. rsc.org

Molecular Docking and Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery and molecular biology.

Cholinesterases (AChE and BChE):

Derivatives of isoindoline-1,3-dione have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. nih.gov Molecular docking studies have been pivotal in understanding their inhibitory mechanism. For a series of N-benzyl-substituted biaryl phthalimide (B116566) derivatives, docking scores against AChE ranged from -6.551 to -9.885 kcal/mol. nih.gov The compound with a trifluoromethyl (CF3) group at the para position of the phenyl ring (compound 3e in the study) demonstrated the highest binding affinity for AChE. nih.gov Similarly, phthalimide-dithiocarbamate hybrids have been synthesized and evaluated, with docking studies confirming their interaction with the active sites of both AChE and BuChE. nih.gov These studies suggest that the phthalimide moiety can effectively occupy the binding pockets of cholinesterases, often interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). researchgate.net

Cyclooxygenases (COX-1 and COX-2):

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Computational studies on cyclic imide derivatives have shed light on their COX inhibitory potential. For a series of newly synthesized 1H-isoindole-1,3(2H)-dione derivatives, molecular docking studies revealed negative binding free energies (ΔG°) for all compounds with both COX-1 and COX-2, indicating spontaneous binding. mdpi.com The interactions were generally stronger with COX-2. mdpi.com In another study, a group of cyclic imides was designed as selective COX-2 inhibitors, with some compounds exhibiting high potency and selectivity. bohrium.com Molecular docking of the most active compound revealed a binding mode similar to that of the selective COX-2 inhibitor SC-558. bohrium.com

Table 1: Predicted Binding Affinities of Phthalimide Derivatives with Target Enzymes
Compound ClassTarget EnzymeRange of Docking Scores (kcal/mol)Most Potent Derivative (Example)Reference
N-benzyl-substituted biaryl phthalimidesAChE-6.551 to -9.885Compound 3e nih.gov
N-benzyl-substituted biaryl phthalimidesBChE-6.872 to -8.333Compound 3e nih.gov
1H-isoindole-1,3(2H)-dione derivativesCOX-1-19.39 to -30.55 (ΔG° kJ/mol)Compound G mdpi.com
1H-isoindole-1,3(2H)-dione derivativesCOX-2-28.05 to -35.74 (ΔG° kJ/mol)Compound G mdpi.com

The stability of the ligand-protein complex is governed by a network of non-covalent interactions.

Interactions with Cholinesterases: Docking studies of phthalimide derivatives within the active site of AChE have revealed several key interactions. The phthalimide moiety often engages in π-π stacking interactions with aromatic residues such as Trp83 and hydrophobic interactions with residues like Phe330. researchgate.net Hydrogen bonds are also crucial, often involving the carbonyl groups of the imide ring. For instance, in a study of 4-phthalimidobenzenesulfonamide derivatives, the most active compound was shown to interact with both the CAS and PAS of AChE, with hydrogen bonds and hydrophobic interactions stabilizing the complex. researchgate.net

Interactions with Cyclooxygenases: In the context of COX inhibition, hydrogen bonds and hydrophobic interactions are paramount. For one potent 1H-isoindole-1,3(2H)-dione derivative, a hydrogen bond was observed between a carbonyl oxygen and the Ser530 residue in COX-1. nih.gov The isoindoline-1,3-dione part of the molecule was also involved in π-π stacking with Trp387 and other hydrophobic interactions. nih.gov For a highly selective COX-2 inhibitor, docking studies showed that the methoxy (B1213986) moieties of the compound were deeply inserted into a secondary pocket of the COX-2 active site, forming hydrogen bonds with His90 and Arg513. bohrium.com

Structure-Reactivity and Structure-Property Relationship (SRR/SPR) Modeling

SRR and SPR studies aim to correlate the chemical structure of a compound with its reactivity and physical properties.

QSAR models are mathematical relationships that link the chemical structure and physicochemical properties of a series of compounds to their biological activity. For polycyclic aromatic hydrocarbons (PAHs), a class to which this compound belongs, QSAR models have been developed to predict various toxic endpoints, including carcinogenicity. nih.govrsc.org These models often use descriptors such as shape, electronic properties, spatial arrangements, and topological indices to predict activity. nih.gov

While a specific QSAR model for the cholinesterase or cyclooxygenase inhibitory activity of this compound is not available, the principles derived from studies on related compounds are informative. For instance, in a series of isoindole-1,3-dione derivatives, the lipophilicity and electronic nature of the substituents were found to be critical for their biological activity. researchgate.net The presence of electron-withdrawing groups or lipophilic moieties often enhances the inhibitory potential against enzymes like cholinesterases. nih.gov

A crucial aspect of computational chemistry is the validation of theoretical predictions with experimental data. In the study of isoindole-1,3-dione derivatives as COX inhibitors, the calculated binding affinities from molecular docking were found to be in good agreement with the experimentally determined IC50 values. mdpi.com For example, compounds showing lower calculated binding energies (stronger predicted binding) also tended to have lower IC50 values in the in vitro assays. mdpi.comnih.gov

Chemical Reactivity and Reaction Mechanisms Involving the 1h Naphtho 2,3 F Isoindole 1,3 2h Dione Scaffold

Nucleophilic and Electrophilic Reactions of the Imide Nitrogen and Aromatic Rings

The reactivity of the 1H-naphtho[2,3-f]isoindole-1,3(2H)-dione core is characterized by reactions at the imide nitrogen and the aromatic system. The imide proton is acidic, making it a key site for nucleophilic substitution, while the extended aromatic rings are susceptible to electrophilic attack, although this is less commonly exploited than reactions at the imide.

Imide Nitrogen Reactivity: The nitrogen atom of the imide group possesses an acidic proton, which can be readily removed by a base. This facilitates a range of N-substitution reactions. The resulting anion is a potent nucleophile, readily reacting with various electrophiles.

N-Alkylation and N-Acylation: In the presence of a base like potassium carbonate, the imide can be alkylated. For instance, derivatives of the related 1H-isoindole-1,3(2H)-dione are synthesized by reaction with chloroacetyl-arylpiperazine derivatives in acetonitrile (B52724). mdpi.com This general principle allows for the introduction of a wide variety of side chains onto the nitrogen atom.

Mannich Reaction: The acidic proton allows for aminomethylation through the Mannich reaction. nih.gov A typical procedure involves reacting the imide with formaldehyde (B43269) and a secondary amine (like N-arylpiperazines) in a solvent such as tetrahydrofuran (B95107) (THF) under reflux. mdpi.comnih.gov This provides a straightforward method for linking the naphthoisoindoledione scaffold to other pharmacophores.

Aromatic Ring Reactivity: The fused naphthalene (B1677914) ring system is an extended aromatic structure. While the electron-withdrawing nature of the adjacent dicarbonyl groups deactivates the benzene (B151609) ring of the isoindole moiety towards electrophilic aromatic substitution (SEAr), the terminal benzene ring of the naphthalene system is more susceptible to such reactions. Conversely, the electron-deficient ring is activated towards nucleophilic aromatic substitution (SNAr), particularly if suitable leaving groups are present. diva-portal.org Functionalization of the aromatic backbone is crucial for tuning the electronic and photophysical properties of these molecules, which is important for applications in materials science.

Reaction TypeReagents & ConditionsProduct TypeRef
N-Alkylation2-chloro-1-[4-(aryl)-1-piperazinyl]ethanone, K₂CO₃, Acetonitrile, Reflux2-[2-oxo-2-[4-aryl-1-piperazinyl]]ethyl-1H-isoindole-1,3(2H)-dione derivatives mdpi.com
Mannich CondensationFormaldehyde, N-arylpiperazine, THF, Reflux2-[(4-arylpiperazin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione derivatives mdpi.comnih.gov

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The extended π-system of the this compound scaffold makes it a potential participant in cycloaddition reactions. The reactivity is analogous to that of other large polycyclic aromatic hydrocarbons and quinone systems.

1,3-Dipolar Cycloadditions: The core isoindole-dione structure is related to dipolarophiles used in Huisgen 1,3-dipolar cycloadditions. organic-chemistry.org These reactions involve a 1,3-dipole reacting with a dipolarophile (like an alkene or alkyne) to form a five-membered heterocyclic ring. organic-chemistry.org For example, nitrones, generated from oximes, can undergo cycloaddition with N-phenylmaleimide, a molecule structurally similar to the imide portion of the target compound. researchgate.net This type of reaction provides a powerful tool for constructing complex heterocyclic systems fused to the main scaffold.

Cheletropic Reactions: The synthesis of a related compound, ethyl naphth[2,3-f]isoindole-1-carboxylate, was achieved via a thermal or photochemical cheletropic elimination from a precursor. rsc.org This highlights the utility of cycloaddition/elimination strategies in constructing the naphthoisoindole ring system itself.

While specific Diels-Alder reactions involving the this compound as either the diene or dienophile are not extensively detailed in the provided literature, the electron-deficient nature of the quinone-like portion of the molecule suggests potential reactivity as a dienophile with electron-rich dienes.

Photochemical Reactions and Photoinduced Transformations

The large, conjugated system of this compound suggests a rich photochemistry. Irradiation with UV or visible light can promote electrons to excited states, leading to unique chemical transformations.

[2+2] Photocycloadditions: Related cyclic α-diketones, such as N-acetylisatin, readily undergo [2+2] photocycloaddition reactions with alkenes. mdpi.com These reactions, often proceeding through a triplet excited state, are known as Paterno-Büchi reactions and result in the formation of four-membered oxetane (B1205548) rings. mdpi.comdntb.gov.ua The carbonyl groups of the naphthoisoindoledione could similarly react with various alkenes upon photoexcitation.

Photoinduced Cheletropic Reactions: As mentioned, the synthesis of an ethyl naphth[2,3-f]isoindole-1-carboxylate derivative can be accomplished through a photochemical cheletropic reaction, demonstrating that light can be used to drive the formation of the core scaffold. rsc.org

The specific photochemical behavior is highly dependent on the solvent and the nature of any substituents on the aromatic rings or the imide nitrogen. These reactions are valuable for creating complex, polycyclic structures that are otherwise difficult to access.

Redox Chemistry and Electrochemical Behavior

The redox behavior of the this compound scaffold is of significant interest, particularly due to the presence of the quinone-like structure embedded within the naphthalene rings and the electroactive imide group.

Antioxidant Activity: Several derivatives of the simpler 1H-isoindole-1,3(2H)-dione have demonstrated antioxidant properties, indicating they can participate in redox reactions by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govmdpi.com This activity is often linked to the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals.

Electrochemical Properties: The quinone moiety within the scaffold is expected to be electrochemically active, capable of undergoing reversible one- or two-electron reduction processes. Computational studies on related isoindole-4,7-diones have been performed to predict their redox potentials for potential use as cathode materials in organic batteries. elsevierpure.com The large conjugated system of the naphtho-fused analogue would likely lower the reduction potential compared to simpler isoindolediones. The specific redox potential can be tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic framework.

One study noted that ethyl naphth[2,3-f]isoindole-1-carboxylate gradually dimerizes under aerobic conditions, suggesting a sensitivity to oxidation. rsc.org

PropertyObservation/PredictionRelevanceRef
Antioxidant ActivityDerivatives show ROS and RNS scavenging activity.Potential for biological applications. mdpi.comnih.govmdpi.com
Redox PotentialIsoindole-diones are computationally predicted to have high redox potentials.Potential for use in organic electronics and batteries. elsevierpure.com
Aerobic StabilityA related carboxylate derivative dimerizes in air.Indicates potential for oxidative coupling/polymerization. rsc.org

Mechanisms of Hydrolysis and Stability Studies

The stability of the this compound scaffold is primarily determined by the chemical resilience of the cyclic imide group.

Hydrolysis: The imide functionality is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would lead to the opening of the five-membered ring. This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on one of the carbonyl carbons, followed by ring opening to yield a naphtho-dicarboxylic acid derivative with an amide linkage, which can be further hydrolyzed to the corresponding diamine and dicarboxylic acid. The thermodynamics for the hydrolysis of N-phenylphthalimide to form 2-[(phenylamino)carbonyl]-benzoic acid have been studied, showing the reversible nature of the ring-closure. nist.gov

Thermal Stability: Many synthetic procedures for N-substituted isoindole-dione derivatives involve refluxing in solvents like ethanol (B145695), acetic acid, or acetonitrile for several hours, indicating a significant degree of thermal stability. mdpi.comnih.govresearchgate.net This robustness is essential for its incorporation into materials that require high-temperature processing.

Advanced Applications of 1h Naphtho 2,3 F Isoindole 1,3 2h Dione in Materials Science

Organic Electronic and Optoelectronic Materials

The tunable electronic and optical properties of 1H-naphtho[2,3-f]isoindole-1,3(2H)-dione derivatives make them highly suitable for a range of applications in organic electronics and optoelectronics. By modifying the core structure or introducing various substituents, researchers can fine-tune the compound's characteristics to meet the specific demands of different devices.

Development of Fluorescent Dyes and Pigments

Derivatives of the this compound scaffold have been extensively investigated as fluorescent dyes and pigments. These materials are characterized by their strong absorption and emission in the visible region of the electromagnetic spectrum, high quantum yields, and excellent photostability. The fluorescence properties are highly sensitive to the molecular environment and the nature of substituents attached to the naphthoimide core. For instance, the introduction of electron-donating groups can lead to a bathochromic (red) shift in both absorption and emission spectra due to intramolecular charge transfer (ICT) phenomena. mdpi.com

The large Stokes shifts observed in many of these derivatives are particularly advantageous, as they minimize self-absorption and enhance the clarity of the emitted light. nih.govnih.gov This property is crucial for applications where high signal-to-noise ratios are required, such as in fluorescent probes and labeling agents. The solvatochromic behavior of these dyes, where the emission color changes with the polarity of the solvent, further expands their utility in sensing applications. nih.govresearchgate.net

Table 1: Photophysical Properties of Selected Naphthoimide and Isoindole Derivatives

Compound/Derivative Absorption Max (nm) Emission Max (nm) Stokes Shift (cm⁻¹) Quantum Yield (%) Solvent
Pyrano[2,3-e]indole 6a - 474-522 15,931 up to 7 Acetonitrile (B52724)
Pyrano[3,2-f] & [2,3-g]indoles - - 9,000-15,000 30-89 -
Naphtho[2,3-d]thiazole-4,9-diones 5b-e >60 nm bathochromic shift vs 5a >600 (in polar solvents) - - DMSO

Data compiled from multiple sources. mdpi.comnih.govnih.gov

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) as Emitters or Charge Transporters

In the field of organic light-emitting diodes (OLEDs), derivatives of this compound have demonstrated significant potential as both light-emitting materials and charge-transporting layers. Their high thermal stability and ability to form uniform thin films are critical for device fabrication and longevity. researchgate.net When used as emitters, the color of the emitted light can be tuned from blue to red by chemical modification. nih.govresearchgate.net For instance, desymmetrized naphthalimides featuring an annulated indole (B1671886) have been developed as efficient red thermally activated delayed fluorescence (TADF) emitters, achieving high external quantum efficiencies (EQEs) in OLEDs. nih.gov

The electron-deficient nature of the naphthoimide core also makes these compounds suitable as electron-transporting materials (ETMs) and hosts for phosphorescent emitters in OLEDs. researchgate.net Conversely, by incorporating electron-donating moieties like carbazole (B46965) or triphenylamine, their hole-transporting properties can be enhanced. researchgate.netmdpi.com

In the realm of organic photovoltaics (OPVs), the strong electron-accepting character of the this compound unit makes it a promising component for non-fullerene acceptors (NFAs). polymer.cnresearchgate.net The extended π-conjugation and planarity of related naphthodifuran (NDF)-based copolymers contribute to efficient charge separation and transport, leading to high power conversion efficiencies (PCEs) in organic solar cells. polymer.cn

Table 2: Performance of OLEDs and OPVs Incorporating Naphthoimide and Related Derivatives

Device Type Material/Compound Role Performance Metric Value
OLED NMI-Ind-PTZ Red TADF Emitter Max. EQE 23.6%
OLED NMI-Ind-PTZ Red TADF Emitter Max. Luminance 38,000 cd m⁻²
OLED RB-11 Green Emitter Max. Power Efficacy 7.7 lm/W
OLED RB-11 Green Emitter Max. Current Efficacy 7.9 cd/A
OLED RB-11 Green Emitter Max. EQE 3.3%
OLED TPA-2ACR Hole Transporter Max. EQE 21.59%

Data compiled from multiple sources. nih.govmdpi.compolymer.cnmdpi.com

Aggregation-Induced Emission (AIE) Properties

A significant challenge in the development of organic light-emitting materials is the phenomenon of aggregation-caused quenching (ACQ), where the fluorescence intensity of a material decreases in the aggregated or solid state. sigmaaldrich.comnih.gov In contrast, materials exhibiting aggregation-induced emission (AIE) are weakly or non-emissive in dilute solutions but become highly fluorescent upon aggregation. nih.govnih.gov This property is highly desirable for solid-state lighting and display applications.

The AIE effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov While the parent this compound is a planar and rigid molecule, which is a characteristic often associated with ACQ, the introduction of bulky, rotatable substituents can impart AIE characteristics. For example, incorporating moieties like tetraphenylethylene (B103901) (TPE), a well-known AIEgen, into the molecular structure can transform an ACQ-active fluorophore into an AIE-active one. sigmaaldrich.com This strategy allows for the development of highly emissive materials in the solid state, which is their operational state in devices like OLEDs.

Functional Polymers and Copolymers Incorporating the Naphthoimide Unit

The incorporation of the this compound unit into polymer backbones or as pendant groups offers a powerful strategy to create functional polymers with tailored properties for a variety of applications.

Synthesis of Monomers and Polymerization Strategies

To integrate the naphthoimide moiety into polymers, it must first be functionalized to create a polymerizable monomer. A common approach is to introduce reactive groups, such as vinyl, acrylate (B77674), or methacrylate (B99206) functionalities, onto the naphthoimide structure. For instance, an acrylate monomer can be synthesized by reacting a hydroxyl-functionalized naphthoimide with acryloyl chloride. digitellinc.com Similarly, monomers suitable for step-growth polymerization, such as diamines or dianhydrides containing the naphthoimide core, can be prepared for the synthesis of polyimides and other high-performance polymers. kpi.ua

Various polymerization techniques can be employed to synthesize polymers containing the naphthoimide unit. Radical polymerization, including controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, is widely used for acrylic monomers. digitellinc.comrsc.org RAFT polymerization is particularly advantageous as it allows for the synthesis of polymers with well-defined molecular weights and low dispersity. rsc.org For the synthesis of polyimides, a two-step process is typically used, involving the formation of a soluble polyamic acid precursor followed by thermal or chemical imidization. kpi.ua

Tailoring Polymer Properties through Naphthoimide Inclusion

The inclusion of the this compound unit can significantly influence the properties of the resulting polymers. The rigid and planar nature of the naphthoimide core can enhance the thermal stability and mechanical strength of the polymer chains. For example, aromatic polyimides containing such rigid structures are known for their exceptional thermal stability. kpi.ua

Furthermore, the electronic properties of the naphthoimide unit can be imparted to the polymer. This can lead to the development of semiconducting polymers for organic electronics or polymers with high refractive indices for optical applications. acgpubs.orgresearchgate.net The introduction of bulky side groups, including the naphthoimide moiety, can increase the entanglement molecular weight of polymers, which is a strategy for creating super-soft elastomers. digitellinc.com By carefully selecting the comonomers and controlling the polymer architecture, a wide range of functional materials with precisely tuned properties can be achieved. For instance, incorporating fluorine-containing groups into polyimides can lower the dielectric constant, a crucial property for microelectronics applications. kpi.ua

Table 3: Chemical Compounds Mentioned

Compound Name
1,1,2,3,4,5-hexaphenylsilole
This compound
2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione
2-(4-(diethylamino)-2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione
4,4'-hexafluoroisopropylidene diphthalic anhydride (B1165640)
4,5-diamino-N-methylphthalimide
Acryloyl chloride
N-phenylphthalimide
Naphtho[2,3-b]indolizine-6,11-dione
Naphtho[2,3-d]thiazole-4,9-dione
Phenyl acrylate
Tetraphenylethylene

Supramolecular Chemistry and Self-Assembled Structures

The planar and aromatic nature of the this compound core, coupled with its electron-accepting characteristics, makes it an ideal candidate for constructing ordered supramolecular architectures through non-covalent interactions.

The self-assembly of molecules into well-defined structures is a cornerstone of nanotechnology, enabling the creation of materials with tailored properties. For derivatives of this compound, non-covalent interactions such as hydrogen bonding and π-π stacking are expected to be the primary driving forces for self-assembly.

Research on analogous naphthalenediimide (NDI) systems demonstrates that functionalization with groups capable of hydrogen bonding, such as amides, ureas, or carboxylic acids, can direct their self-assembly into a variety of morphologies, including nanofibers, nanotubes, and vesicles. rsc.org For instance, amino acid-functionalized NDIs have been shown to form supramolecular nanotubes in chlorinated solvents through reversible hydrogen bonds. nih.gov A similar strategy could be employed for this compound. By introducing appropriate functional groups, it is conceivable to program its assembly into specific architectures for applications in areas like organic electronics and light-harvesting. A donor-acceptor-donor (D-A-D) type naphthalene-diimide chromophore has been shown to undergo highly cooperative J-aggregation, leading to the formation of nanotubular structures. nih.govrsc.org This cooperative self-assembly is driven by a combination of H-bonding, π-stacking, and alkyl chain packing. nih.gov

These self-assembled structures can exhibit emergent properties not present in the individual molecules. For example, the J-aggregated molecules within nanotubes can facilitate efficient delocalization of excited states, leading to longer excited-state lifetimes, a desirable feature for photocatalysis and light-harvesting applications. nih.gov

The electron-deficient cavity of the this compound framework makes it a promising host for electron-rich guest molecules. This host-guest chemistry is driven by charge-transfer interactions and can be exploited for molecular recognition and sensing.

Studies on NDI-based supramolecular assemblies have revealed intriguing host-guest properties. For example, NDI nanotubes have been shown to encapsulate fullerenes like C₆₀ and extended aromatic molecules. nih.gov The binding of guests within these assemblies can be highly specific, and the process can be reversible, allowing for the controlled capture and release of molecules.

Furthermore, the principles of molecular recognition can be engineered into derivatives of this compound. By incorporating specific recognition motifs, such as those capable of forming multiple hydrogen bonds, receptors for biologically relevant molecules can be designed. Research on naphthyridine derivatives has demonstrated that enhanced hydrogen bonding and conformational preorganization can lead to potent binders for molecules like biotin (B1667282) analogues. nih.gov This highlights the potential for designing sophisticated molecular recognition systems based on the naphtho-isoindoledione scaffold.

Sensing Applications (excluding clinical diagnostic devices)

The inherent fluorescence of the naphthalimide core, which is a key structural element of this compound, provides a strong foundation for the development of fluorescent chemosensors.

By functionalizing the this compound molecule with specific receptor units, chemosensors that exhibit a change in their fluorescence properties upon binding to a target analyte can be created. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).

A significant body of research exists on 1,8-naphthalimide (B145957) derivatives as fluorescent sensors for metal ions. mdpi.com For example, naphthalimide-piperazine derivatives have been designed as "on" and "off" fluorescent switches for the detection of Hg²⁺ and Cu²⁺ ions. proquest.com The fluorescence of one such sensor is quenched in the presence of these ions due to the formation of a metal-ligand complex. proquest.com Another naphthalimide-based sensor was developed for the highly selective "turn-on" detection of Al³⁺, which could also be used for the subsequent "turn-off" detection of ClO⁻. nih.gov The design of these sensors often involves attaching a receptor moiety, like a piperazine (B1678402) or a Schiff base, to the naphthalimide core. proquest.comnih.gov

Naphthalimide-Based Chemosensor Target Analyte(s) Sensing Mechanism Detection Limit
NI-1 (Naphthalimide-piperazine-methylpyridine)Cu²⁺, Hg²⁺Fluorescence quenching1.5 x 10⁻⁸ M (for Cu²⁺), 8.8 x 10⁻⁸ M (for Hg²⁺) proquest.com
NI-2 (Naphthalimide-piperazine-hydroxyphenyl)Hg²⁺PET sensor (turn-on)Not specified proquest.com
NPA (Naphthalimide-based sensor)Al³⁺, ClO⁻ICT and CHEF (turn-on for Al³⁺), Turn-off for ClO⁻10⁻⁸ M level (for Al³⁺), 2.34 x 10⁻⁸ M (for ClO⁻) nih.gov
Amino-1,8-naphthalimide derivativesCu(II)Various (e.g., fluorescence quenching)Varies with specific sensor design rsc.org

These examples strongly suggest that derivatives of this compound could be similarly engineered to create highly sensitive and selective chemosensors for a variety of metal ions and other analytes.

The development of robust and sensitive probes for monitoring environmental pollutants is of paramount importance. Fluorescent probes based on the this compound scaffold could offer a powerful tool for this purpose.

The principles used to design chemosensors for metal ions can be extended to detect environmentally relevant species. For instance, a novel fluorescent probe with excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) effects has been developed for the detection of Co²⁺ and hypochlorous acid (HClO), both of which have environmental implications. nih.gov Another flavonol-derived fluorescent probe was developed for the highly specific detection of hydrazine, a toxic environmental pollutant, in actual environmental samples. researchgate.net

Furthermore, naphthalimide-based fluorescent probes have been successfully used for pH sensing in various media. researchgate.netrsc.org The sensitivity of these probes often stems from the deprotonation of functional groups attached to the naphthalimide core, leading to significant changes in their absorption and fluorescence spectra. rsc.org Given that pH is a fundamental parameter in many environmental systems, the development of this compound-based pH probes is a promising avenue of research.

The ability to detect analytes in real-world samples, such as water, is a critical aspect of environmental monitoring. The successful application of naphthalimide-based sensors for the analysis of Al³⁺ in water samples underscores the practical potential of these systems. nih.gov

Mechanistic Insights into Molecular Interactions Non Clinical Biological Research

Enzyme Interaction Mechanism Studies

Research into the direct enzyme interactions of 1H-naphtho[2,3-f]isoindole-1,3(2H)-dione is not available in the reviewed scientific literature. However, studies on analogous 1H-isoindole-1,3(2H)-dione derivatives provide insights into potential mechanisms of action, particularly concerning cholinesterases and cyclooxygenases.

Elucidation of Inhibition Mechanisms for Cholinesterases (e.g., AChE, BuChE)

While no studies have directly assessed the cholinesterase inhibition by this compound, research on other isoindoline-1,3-dione derivatives suggests this class of compounds can act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

In silico molecular docking and dynamics simulations, coupled with in vitro assays, have been employed to understand these interactions for various derivatives. nih.gov For instance, certain N-substituted isoindoline-1,3-dione derivatives have been shown to bind within the active gorge of AChE. nih.gov The phthalimide (B116566) moiety of these compounds can be directed towards the interior of the active site. nih.gov The binding is often characterized by negative binding affinity values, indicating spontaneous complex formation. nih.gov

For a series of novel 1-H-isoindole-1,3(2H)-dione derivatives, in vitro tests demonstrated activity against AChE with IC₅₀ values ranging from 10–140 μM and against BuChE with IC₅₀ values between 11–80 μM. nih.gov The specific interactions and inhibitory potentials are highly dependent on the nature of the substituents attached to the isoindoline-1,3-dione core. nih.gov

Table 1: Cholinesterase Inhibition by selected 1-H-isoindole-1,3(2H)-dione Derivatives This data is for related compounds, not this compound.

Derivative Target Enzyme IC₅₀ (µM)
Derivative I (with phenyl substituent at piperazine (B1678402) 4-position) AChE 1.12
Derivative III (with diphenylmethyl moiety) BuChE 21.24
Various derivatives AChE 10 - 140
Various derivatives BuChE 11 - 80

Data sourced from literature on isoindoline-1,3-dione derivatives. nih.gov

Investigating Cyclooxygenase (COX-1, COX-2) Binding and Inhibition Modalities

Similarly, there is no direct research on the interaction of this compound with cyclooxygenase enzymes. However, studies on other N-substituted 1H-isoindole-1,3(2H)-dione derivatives have explored their potential as COX inhibitors. nih.govmdpi.com These compounds have been designed with the aim of producing analgesic and anti-inflammatory effects by blocking COX activity. nih.gov

Table 2: Cyclooxygenase Binding Affinity for selected 1H-Isoindole-1,3(2H)-dione Derivatives This data is for related compounds, not this compound.

Compound Target Enzyme Theoretical Binding Free Energy (ΔG°) (kJmol⁻¹) Inhibitory Constant (Ki) (µM)
A COX-1 -25.33 35.94
A COX-2 -33.10 1.56
D COX-1 -26.88 19.34
D COX-2 -30.35 4.74
G COX-1 -30.55 4.37
G COX-2 -35.74 0.54

Data sourced from molecular docking studies on N-substituted 1H-isoindole-1,3(2H)-dione derivatives. nih.gov

DNA/RNA Interaction Studies

No published research was found that specifically investigates the interaction of this compound with DNA or RNA. Therefore, details on its binding modes, intercalation mechanisms, or influence on nucleic acid conformation are not available.

Binding Modes and Intercalation Mechanisms

There is no information available in the scientific literature regarding the binding modes or potential intercalation of this compound with DNA or RNA.

Influence on Nucleic Acid Conformation

There are no studies detailing any influence of this compound on the conformation of nucleic acids. However, one study on different 1H-isoindole-1,3(2H)-dione derivatives noted that the degree of chromatin relaxation outside the cell nucleus was lower than the control after incubation with the test compounds. nih.govmdpi.comnih.gov

Protein Binding Studies (excluding specific pharmacological efficacy)

Specific studies on the general protein binding of this compound, outside the context of the enzymes discussed above, are not present in the available literature. The hydrophobic nature of the phthalimide moiety in related compounds is suggested to enhance the ability of these molecules to traverse biological membranes. mdpi.com

Molecular Recognition and Binding Affinities

Derivatives of the closely related isoindole-1,3(2H)-dione core structure have been extensively studied to understand their molecular recognition and binding affinities with various protein targets. These studies, often employing molecular docking simulations, provide insights into the potential interactions of the larger naphtho-fused system.

For instance, N-substituted 1H-isoindole-1,3(2H)-dione derivatives have been evaluated for their affinity towards cyclooxygenase (COX) enzymes. nih.govmdpi.com Molecular docking studies have shown that these compounds can fit into the active sites of both COX-1 and COX-2. The binding is characterized by negative binding free energies (ΔG°), indicating spontaneous interaction. nih.gov The isoindol-1,3(2H)-dione moiety itself often engages in π-σ and π-alkyl interactions with amino acid residues like Leu352, Ala523, and Val523 in the COX-2 active site. nih.gov

Similarly, other derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases. mdpi.comnih.gov Molecular docking and dynamics simulations revealed negative binding affinities for these enzymes, with the phthalimide ring of the derivatives orienting towards the inside of the active site gorge. nih.gov The interactions are typically stabilized by a combination of hydrophobic and hydrogen bonding interactions.

The binding affinities for some of these derivatives are summarized in the table below.

Target EnzymeDerivative TypeBinding Affinity (Docking Score/ΔG°)Inhibition Constant (Ki)Reference
COX-1N-arylpiperazine substituted 1H-isoindole-1,3(2H)-dioneNegative ΔG°- nih.gov
COX-2N-arylpiperazine substituted 1H-isoindole-1,3(2H)-dioneMore negative ΔG° than for COX-1- nih.gov
AChEN-(2-bromoethyl)phthalimide derivatives with aryl(heteroaryl)piperazines-8.2 to -10.2 kcal/mol- nih.gov
BuChEN-(2-bromoethyl)phthalimide derivatives with aryl(heteroaryl)piperazines-- mdpi.com

This table is representative of data for isoindole-1,3(2H)-dione derivatives, which serve as a model for the potential interactions of this compound.

Conformational Changes Induced by Ligand Binding

The binding of a ligand, such as a derivative of this compound, to a protein can induce conformational changes in both the ligand and the protein. These changes are crucial for the biological activity of the compound. While direct experimental data for the title compound is limited, molecular dynamics (MD) simulations of related isoindoline-1,3-dione derivatives provide valuable insights. mdpi.comnih.govnih.gov

MD simulations show that upon binding to enzymes like AChE, these derivatives can cause subtle rearrangements of the amino acid residues in the active site to achieve a more stable complex. nih.gov The flexibility of the protein allows it to adapt to the shape and chemical properties of the ligand, a process often described by the "induced fit" model. nih.gov Conversely, the ligand may also adopt a specific conformation to fit optimally within the binding pocket. The stability of these complexes is indicated by the negative binding free energies calculated from MD trajectories. nih.gov

Studies on other protein-ligand systems have demonstrated that ligand binding can lead to significant conformational changes, such as the movement of loops or helices, which can either activate or inhibit the protein's function. researchgate.net For instance, some inhibitors of Hsp90, a molecular chaperone, stabilize a "loop-in" conformation, while others favor a helical state, leading to different thermodynamic profiles and kinetic properties. researchgate.net

Antioxidant and Radical Scavenging Mechanisms

The extended aromatic system of this compound suggests potential antioxidant and radical scavenging properties. Research on related isoindole-1,3(2H)-dione and naphthalimide structures supports this hypothesis. newsama.commdpi.comresearchgate.netnih.gov

Investigation of Electron Transfer and Hydrogen Atom Transfer Pathways

The primary mechanisms by which phenolic and other aromatic compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET-PT mechanism, the antioxidant first transfers an electron to the radical, followed by the transfer of a proton.

The antioxidant activity of isoindole-1,3(2H)-dione derivatives has been demonstrated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. newsama.commdpi.comresearchgate.net The ability of these compounds to scavenge these stable free radicals indicates their capacity to donate either a hydrogen atom or an electron. nih.govnih.govresearchgate.net The specific pathway, HAT or SET-PT, is often dependent on the solvent and the structure of the antioxidant molecule. researchgate.net

Reactive Oxygen/Nitrogen Species (ROS/RNS) Scavenging Pathways

Beyond stable radicals, derivatives of the core isoindole structure have shown the ability to scavenge biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govresearchgate.netnih.gov ROS, such as superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (•OH), and RNS, like nitric oxide (NO), are products of normal cellular metabolism but can cause significant damage at high concentrations. nih.govnih.govmdpi.com

Studies on N-substituted 1H-isoindole-1,3(2H)-dione derivatives have demonstrated their capacity to scavenge both ROS and NO. nih.gov For example, certain derivatives were found to significantly reduce NO concentrations and scavenge ROS in cell-based assays. nih.gov The scavenging of superoxide radicals and hydroxyl radicals by related indole (B1671886) derivatives has also been reported, with inhibition of hydroxyl radical formation reaching up to 37% at a concentration of 0.5 mmol/L for some compounds. nih.gov

In Vitro Cellular Mechanism Studies (excluding human trial data, dosage, safety)

The antiproliferative effects of compounds based on the isoindole-dione and naphthalimide frameworks have been investigated in various cancer cell lines. These studies provide a mechanistic basis for the potential anticancer activity of this compound derivatives.

Exploration of Antiproliferative Mechanisms in Model Cell Lines (e.g., cell cycle modulation, apoptosis induction pathways)

Research has shown that derivatives of these scaffolds can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. newsama.comnih.govresearchgate.net

Cell Cycle Modulation: Treatment of cancer cell lines with these compounds has been shown to cause arrest at different phases of the cell cycle. For example, a potent naphthalimide derivative, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, induced an accumulation of cells in the S and G2/M phases, along with a rise in the sub-G1 fraction, which is indicative of apoptotic cells. researchgate.netnih.gov Similarly, other fused chromenopyrimidine derivatives have been reported to cause cell cycle arrest in the G1 phase in MCF-7 breast cancer cells. mdpi.com This halting of the cell cycle prevents cancer cells from dividing and proliferating.

Apoptosis Induction Pathways: A key mechanism for the antiproliferative activity of these compounds is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic mitochondrial pathway.

Bcl-2 Family Protein Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate. biosynth.comnih.govfrontiersin.orgresearchgate.net Some anticancer agents can shift this balance in favor of apoptosis by downregulating anti-apoptotic proteins or upregulating pro-apoptotic ones. mdpi.comyoutube.com This leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.

Caspase Activation: The release of cytochrome c from the mitochondria initiates a cascade of cysteine-aspartic proteases known as caspases. nih.govekb.egekb.eg This typically involves the activation of initiator caspase-9, which then activates executioner caspases like caspase-3 and caspase-7. Activated caspase-3 is a central executioner of apoptosis, cleaving numerous cellular substrates and leading to the characteristic morphological changes of apoptosis. nih.gov Studies on naphthalimide derivatives have confirmed their ability to activate caspase-3 and caspase-6, leading to apoptotic cell death. researchgate.netnih.gov

The table below summarizes the antiproliferative effects observed for some related compounds.

Compound TypeCell LineEffectIC50 ValueReference
Isoindole-1,3(2H)dione derivativeCaco-2 (colon cancer)Antiproliferative, induces cell cycle arrest and apoptosis0.080 µmol/mL newsama.com
Isoindole derivativeA549 (lung cancer)Inhibitory activity19.41± 0.01 µM nih.gov
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dioneMOLT-4 (leukemia)Cytotoxic, induces cell cycle arrest (S and G2/M) and apoptosis- researchgate.netnih.gov
Fused chromenopyrimidineMCF-7 (breast cancer)Cell cycle arrest (G1 phase)- mdpi.com

This table presents data for related heterocyclic compounds, illustrating the potential mechanisms of action for derivatives of this compound.

Intracellular Localization and Target Engagement Studies

Comprehensive searches of scientific literature and bioactivity databases did not yield specific studies detailing the intracellular localization or direct molecular target engagement of the compound this compound. Research has been conducted on the broader class of isoindoline-1,3-dione derivatives, revealing various biological activities and molecular targets. However, these findings cannot be directly extrapolated to the specific naphtho-fused analogue, as structural modifications can significantly alter a compound's physicochemical properties, and consequently its distribution within a cell and its binding affinity for molecular targets.

For instance, studies on simpler isoindoline-1,3-dione derivatives have identified interactions with enzymes such as cyclooxygenases (COX), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies utilized molecular docking and in vitro assays to elucidate the binding modes and inhibitory activities of various substituted isoindoline-1,3-diones. Furthermore, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting engagement with intracellular pathways regulating cell proliferation and death.

The hydrophobic nature of the 1H-isoindole-1,3(2H)-dione scaffold is thought to facilitate the crossing of biological membranes. The addition of the large, aromatic naphthyl group in this compound would further increase its lipophilicity, which might influence its subcellular distribution, potentially leading to accumulation in lipid-rich environments such as cellular membranes or adipose tissue. However, without direct experimental evidence, this remains speculative.

To determine the intracellular fate and molecular targets of this compound, specific research would be required. Such studies would typically involve:

Subcellular Fractionation: Isolating different cellular compartments (e.g., nucleus, mitochondria, cytoplasm, microsomes) and quantifying the concentration of the compound in each fraction.

Fluorescence Microscopy: Synthesizing a fluorescently labeled version of the compound to visualize its localization within living cells.

Target Identification Techniques: Employing methods such as affinity chromatography, pull-down assays with biotinylated compound derivatives, or proteome-wide thermal shift assays to identify binding partners.

Computational Modeling: Using molecular docking and dynamics simulations to predict potential binding sites on known protein targets.

Until such studies are performed and published, the intracellular localization and specific molecular targets of this compound remain to be elucidated.

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Routes to Complex Naphtho[2,3-f]isoindole-1,3(2H)-dione Architectures

The synthesis of the basic 1H-isoindole-1,3(2H)-dione (phthalimide) and its simple derivatives is well-established, often involving the condensation of phthalic anhydrides with amines or hydrazides. mdpi.commdpi.com However, the creation of more complex architectures, such as the 1H-naphtho[2,3-f]isoindole-1,3(2H)-dione core and its substituted analogues, presents a significant synthetic challenge. Future research must focus on developing novel and efficient synthetic methodologies to access these intricate structures.

Key areas for exploration include:

Transition-Metal Catalysis: Leveraging modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, could enable the rapid assembly of the core polycyclic framework and the late-stage functionalization of the molecule. hilarispublisher.com

Photocatalysis and Electrochemistry: These emerging synthetic tools offer alternative, often milder, reaction pathways that could be crucial for constructing the complex ring system with high efficiency and selectivity.

Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form the complex naphtho-fused product would significantly improve synthetic efficiency, reduce waste, and facilitate the creation of diverse compound libraries.

The development of such routes is fundamental to unlocking the full potential of this class of compounds by making them more accessible for further study. hilarispublisher.com

Exploration of Emerging Applications in Advanced Functional Materials

While much of the focus on isoindole-diones has been pharmaceutical, their structural and electronic properties make them promising candidates for advanced functional materials. smolecule.com The extended π-conjugated system of this compound is particularly noteworthy.

Future research should be directed towards:

Organic Electronics: Investigating the semiconductor properties of this compound and its derivatives for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The large, planar aromatic surface could facilitate favorable intermolecular π-π stacking, which is crucial for efficient charge transport.

Fluorescent Probes and Sensors: The inherent fluorescence of large polycyclic aromatic hydrocarbons could be harnessed. Modifications to the core structure could be designed to modulate the fluorescence in response to specific analytes (e.g., metal ions, pH, biomolecules), leading to the development of novel chemical sensors.

Luminescent Materials: The unique photophysical properties could be explored for applications in solid-state lighting and display technologies.

A systematic study of the optical and electronic properties of this compound is a critical first step in realizing these applications. acgpubs.org

Integration of Theoretical and Experimental Methodologies for Deeper Understanding

To efficiently guide the synthesis and application of new this compound derivatives, a synergistic approach combining computational modeling and experimental validation is essential. In silico studies have already proven invaluable for predicting the properties and interactions of simpler isoindole-1,3-diones. smolecule.comnih.gov

Future work should integrate:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict electronic structures, absorption/emission spectra, and other photophysical properties, thereby guiding the design of new functional materials. acgpubs.org

Molecular Docking and Dynamics: For potential biological applications, computational docking can predict the binding modes and affinities of derivatives to specific protein targets. mdpi.comnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time. nih.gov

QSAR and Machine Learning: Developing Quantitative Structure-Activity Relationship (QSAR) models and employing machine learning algorithms can help predict the biological activity or material properties of yet-unsynthesized derivatives, accelerating the discovery process. hilarispublisher.com

This integrated approach will minimize trial-and-error experimentation and provide a deeper, molecular-level understanding of the compound's behavior.

Diversification of Chemical Modifications for Enhanced Specificity in Molecular Interactions

The versatility of the imide functional group allows for a wide range of chemical modifications, particularly at the nitrogen atom. This provides a powerful handle to tune the molecule's properties for specific applications. Research on simpler isoindole-diones has shown that N-substitution is critical for modulating biological activity. nih.govnih.gov

Future synthetic efforts should focus on creating a diverse library of derivatives by:

N-Functionalization: Introducing various substituents on the imide nitrogen, such as alkyl, aryl, and heterocyclic groups, to systematically probe structure-activity relationships (SAR). mdpi.com

Ring Substitution: Developing methods to introduce functional groups (e.g., halogens, methoxy (B1213986) groups, nitro groups) onto the aromatic naphthyl backbone to fine-tune electronic properties and intermolecular interactions.

Hybrid Molecules: Linking the this compound core to other known pharmacophores or functional moieties to create hybrid molecules with potentially synergistic or novel properties. mdpi.com

This systematic diversification is crucial for optimizing the compound for a specific biological target or material application, enhancing both potency and selectivity.

Expanding the Mechanistic Understanding of Molecular Activity in Chemico-Biological Systems

Derivatives of the simpler 1H-isoindole-1,3(2H)-dione scaffold are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects. nih.govsmolecule.comresearchgate.net It is highly probable that the this compound core will also demonstrate significant biological potential.

A primary goal of future research must be to move beyond preliminary screening and toward a detailed mechanistic understanding of its biological effects. This includes:

Target Identification: Identifying the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact. For instance, studies on related compounds have identified cyclooxygenases (COX) and cholinesterases as potential targets. nih.govnih.gov

Pathway Analysis: Elucidating the downstream cellular signaling pathways that are modulated upon compound binding.

Structure-Activity Relationship (SAR) Studies: Systematically correlating specific structural modifications with changes in biological activity to build a comprehensive understanding of the molecular features required for a desired effect. researchgate.net

A thorough investigation into the mechanisms of action is fundamental for the rational design of new therapeutic agents or biological probes based on this promising molecular architecture.

Data Tables

Table 1: Predicted Biological Targets for Isoindole-1,3-dione Analogs This table summarizes findings from computational and in vitro studies on simpler isoindole-dione derivatives, suggesting potential areas of investigation for the naphtho[2,3-f] analogue.

Derivative ClassPredicted/Confirmed TargetPotential Therapeutic AreaReference
N-Arylpiperazine derivativesCyclooxygenase (COX-1, COX-2)Anti-inflammatory, Analgesic nih.gov
Phenylpiperazine derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Alzheimer's Disease nih.gov
Thiophene hybridsMonoamine oxidase B (MAO-B)Neurodegenerative Disease mdpi.com
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaEpidermal Growth Factor Receptor (EGFR)Anticancer researchgate.net

Table 2: Summary of Synthetic Approaches for Isoindole-1,3-dione Scaffolds This table outlines common synthetic methods for the core isoindole-dione structure, which could be adapted or built upon for the more complex naphtho[2,3-f] system.

Reaction TypeReagentsKey FeaturesReference
CondensationPhthalic Anhydride (B1165640) + HydrazideForms N-N bond, common for creating hybrid molecules. mdpi.com
Condensation1H-isoindolo-1,3(2H)-dione + Formaldehyde (B43269) + N-arylpiperazineMannich-type reaction to create N-CH2-N linkages. mdpi.com
Nucleophilic Substitution1H-isoindole-1,3(2H)-dione + Chloroacetylpiperazine derivativeForms an N-alkylated product with a linker. mdpi.com
Ring-closure3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione + EthanolamineForms N-hydroxyethyl substituted imide. acgpubs.org

Q & A

Q. What protocols ensure reproducibility in synthesizing isoindole-1,3-dione derivatives?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes by-products like unreacted aniline .
  • Scale-up : Batch reactors with precise temperature control (±2°C) prevent thermal degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.